molecular formula C13H23NO3S B7884451 tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate

tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate

Cat. No.: B7884451
M. Wt: 273.39 g/mol
InChI Key: IMCZZHMYEJOLSN-UHFFFAOYSA-N
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Description

tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an acetylthio group and a tert-butyl ester. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the acetylthio group and the tert-butyl ester.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure complete conversion and minimize side reactions.

    Catalysts and Reagents: Using efficient catalysts and high-purity reagents to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.

    Substitution: The acetylthio group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids in multi-step syntheses.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features that can interact with biological targets.

    Bioconjugation: The acetylthio group can be used for conjugation with biomolecules, aiding in the development of drug delivery systems.

Industry

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

    Catalysis: Employed in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism by which tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate is unique due to the presence of the acetylthio group, which provides distinct reactivity compared to other piperidine derivatives. This functional group allows for specific chemical modifications and interactions, making it valuable in various synthetic and biological applications.

Properties

IUPAC Name

tert-butyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-10(15)18-9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCZZHMYEJOLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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